Cas no 1249991-87-4 (Benzenemethanesulfonyl chloride, α-methyl-3-nitro-)
Benzenemethanesulfonyl chloride, α-methyl-3-nitro- Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Nitrophenyl)ethane-1-sulfonyl chloride
- Benzenemethanesulfonyl chloride, α-methyl-3-nitro-
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- Inchi: 1S/C8H8ClNO4S/c1-6(15(9,13)14)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3
- InChI Key: AYTCJTUADJQNIK-UHFFFAOYSA-N
- SMILES: ClS(C(C)C1C=CC=C(C=1)[N+](=O)[O-])(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 332
- XLogP3: 2.1
- Topological Polar Surface Area: 88.3
Benzenemethanesulfonyl chloride, α-methyl-3-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345817-50mg |
1-(3-Nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 98% | 50mg |
¥10395.00 | 2024-08-09 | |
| Enamine | EN300-681050-0.05g |
1-(3-nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 95.0% | 0.05g |
$1152.0 | 2025-03-12 | |
| Enamine | EN300-681050-0.1g |
1-(3-nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 95.0% | 0.1g |
$1207.0 | 2025-03-12 | |
| Enamine | EN300-681050-0.25g |
1-(3-nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 95.0% | 0.25g |
$1262.0 | 2025-03-12 | |
| Enamine | EN300-681050-0.5g |
1-(3-nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 95.0% | 0.5g |
$1316.0 | 2025-03-12 | |
| Enamine | EN300-681050-1.0g |
1-(3-nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 95.0% | 1.0g |
$1371.0 | 2025-03-12 | |
| Enamine | EN300-681050-2.5g |
1-(3-nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 95.0% | 2.5g |
$2688.0 | 2025-03-12 | |
| Enamine | EN300-681050-5.0g |
1-(3-nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 95.0% | 5.0g |
$3977.0 | 2025-03-12 | |
| Enamine | EN300-681050-10.0g |
1-(3-nitrophenyl)ethane-1-sulfonyl chloride |
1249991-87-4 | 95.0% | 10.0g |
$5897.0 | 2025-03-12 |
Benzenemethanesulfonyl chloride, α-methyl-3-nitro- Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on Benzenemethanesulfonyl chloride, α-methyl-3-nitro-
Comprehensive Overview of Benzenemethanesulfonyl chloride, α-methyl-3-nitro- (CAS No. 1249991-87-4)
Benzenemethanesulfonyl chloride, α-methyl-3-nitro- (CAS No. 1249991-87-4) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique structural features, including the sulfonyl chloride and nitro functional groups, make it a valuable intermediate in synthetic chemistry. Researchers often explore its reactivity in nucleophilic substitution reactions, particularly in the development of novel drug candidates and biologically active molecules.
The compound's α-methyl-3-nitro substitution pattern enhances its versatility in organic synthesis, enabling the construction of complex molecular architectures. Recent studies highlight its role in catalyzed cross-coupling reactions, a trending topic in green chemistry. With growing interest in sustainable synthesis, scientists are investigating eco-friendly solvents and catalysts to optimize reactions involving Benzenemethanesulfonyl chloride, α-methyl-3-nitro-.
In the context of drug discovery, this compound has gained attention for its potential in designing enzyme inhibitors. Its sulfonyl chloride moiety allows for selective modifications, making it a key building block for targeted therapies. A frequently searched question among researchers is: "How does the nitro group influence the electronic properties of sulfonyl chlorides in medicinal chemistry?" The answer lies in its ability to modulate electron density, impacting binding affinity and metabolic stability.
From an industrial perspective, CAS No. 1249991-87-4 is often discussed in forums focusing on scale-up challenges and process optimization. Innovations in continuous flow chemistry have been applied to improve the safety and efficiency of its production. This aligns with the broader demand for automated synthesis platforms, a hot topic in modern chemical manufacturing.
Analytical characterization of Benzenemethanesulfonyl chloride, α-methyl-3-nitro- typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry. These methods address common queries such as "How to confirm the purity of sulfonyl chloride derivatives?"—a critical consideration given their sensitivity to moisture. Proper storage under inert conditions is emphasized in technical literature to maintain stability.
Emerging applications include its use in material science, particularly for modifying polymer surfaces. The compound's reactivity enables covalent attachment to nanostructured materials, a field gaining traction in energy storage research. This interdisciplinary relevance underscores why searches for "functionalized benzenesulfonyl chlorides in nanotechnology" have surged recently.
Regulatory aspects of CAS No. 1249991-87-4 are frequently updated to reflect evolving chemical safety standards. While not classified as hazardous under normal handling conditions, proper laboratory protocols must be followed. This aligns with industry-wide efforts to enhance occupational health practices—a subject of increasing importance in scientific communities.
The future outlook for α-methyl-3-nitro benzenemethanesulfonyl chloride appears promising, with patent analyses revealing growing interest in its derivatives for bioconjugation techniques. As the demand for precision chemistry rises, this compound's role in creating site-specific modifications will likely expand, answering the market need for more sophisticated chemical tools.
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